4-(5-Chloro-2-methoxyphenyl)-2-cyanophenol, 95%
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Overview
Description
4-(5-Chloro-2-methoxyphenyl)-2-cyanophenol, or CMCP, is a synthetic compound used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 223-225°C and a molecular weight of 247.6 g/mol. CMCP is known for its antimicrobial, antioxidant, and anti-inflammatory properties and has been studied for its potential applications in a number of fields, including medicine, biochemistry, and pharmacology.
Scientific Research Applications
CMCP has been studied for its potential applications in a number of fields, including medicine, biochemistry, and pharmacology. In medicine, CMCP has been studied for its potential to treat various types of cancer, including breast cancer, lung cancer, and prostate cancer. In biochemistry, CMCP has been studied for its potential to inhibit the growth of certain bacteria, fungi, and viruses. In pharmacology, CMCP has been studied for its potential to reduce inflammation and act as an antioxidant.
Mechanism of Action
The exact mechanism of action of CMCP is not yet fully understood. However, it is believed that CMCP works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes has been shown to reduce inflammation, which may explain CMCP’s anti-inflammatory effects. Additionally, CMCP has been shown to inhibit the growth of certain bacteria, fungi, and viruses, which may explain its antimicrobial properties.
Biochemical and Physiological Effects
CMCP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that CMCP can inhibit the growth of certain bacteria, fungi, and viruses. Additionally, CMCP has been shown to reduce inflammation and act as an antioxidant. In animal studies, CMCP has been shown to reduce pain and inflammation, as well as reduce the risk of developing certain types of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CMCP in lab experiments is its low toxicity. CMCP has been shown to be non-toxic in both in vitro and in vivo studies, making it a safe and effective compound for use in lab experiments. Additionally, CMCP is relatively easy to synthesize, making it a cost-effective option for researchers.
However, there are some limitations to using CMCP in lab experiments. For example, CMCP is not water-soluble, making it difficult to dissolve in aqueous solutions. Additionally, CMCP is not very stable and can degrade over time, making it difficult to store for long periods of time.
Future Directions
There are a number of potential future directions for CMCP research. One potential direction is to further explore its potential applications in medicine, such as its potential to treat various types of cancer. Additionally, further research could be done to explore the biochemical and physiological effects of CMCP, as well as its potential to inhibit the growth of certain bacteria, fungi, and viruses. Finally, further research could be done to explore the stability and solubility of CMCP, in order to make it easier to store and use in lab experiments.
Synthesis Methods
CMCP can be synthesized in several different ways. One method involves the reaction of 5-chloro-2-methoxyphenol with sodium cyanide in an aqueous solution. This reaction is catalyzed by a base such as potassium carbonate and the product is then isolated and purified. Another method involves the reaction of 5-chloro-2-methoxyphenol with an alkyl halide such as bromoacetyl chloride in the presence of an acid catalyst such as p-toluenesulfonic acid. The product is then isolated and purified.
properties
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c1-18-14-5-3-11(15)7-12(14)9-2-4-13(17)10(6-9)8-16/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCKIJXZKNISHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684887 |
Source
|
Record name | 5'-Chloro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-2-methoxyphenyl)-2-cyanophenol | |
CAS RN |
1261919-21-4 |
Source
|
Record name | 5'-Chloro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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